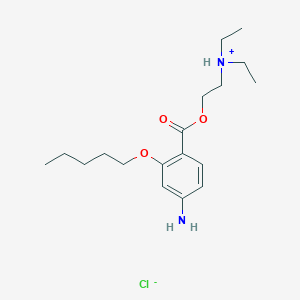
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as procaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by Alfred Einhorn, a German chemist. Since then, it has been widely used in various medical procedures due to its effectiveness and low toxicity.
Mécanisme D'action
Procaine works by blocking the influx of sodium ions into the nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Effets Biochimiques Et Physiologiques
Procaine has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Procaine is a widely used local anesthetic due to its low toxicity and effectiveness. However, it has a short duration of action and may cause allergic reactions in some individuals.
Orientations Futures
1. Development of new local anesthetics with longer duration of action and fewer side effects.
2. Investigation of the potential therapeutic uses of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases.
3. Study of the mechanisms underlying the antioxidant and anti-inflammatory effects of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
4. Development of new methods for synthesizing 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and other local anesthetics.
5. Investigation of the potential use of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride as a tool for studying the mechanisms of action of other drugs.
Méthodes De Synthèse
Procaine is synthesized by reacting p-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then esterified with pentanol to form 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
Applications De Recherche Scientifique
Procaine has been extensively used in scientific research for its ability to block voltage-gated sodium channels, resulting in local anesthesia. It has also been used as a tool to study the mechanisms of action of other local anesthetics.
Propriétés
Numéro CAS |
100311-09-9 |
|---|---|
Nom du produit |
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
Formule moléculaire |
C18H31ClN2O3 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
Clé InChI |
LQXYIGKYIURAAX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Synonymes |
2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



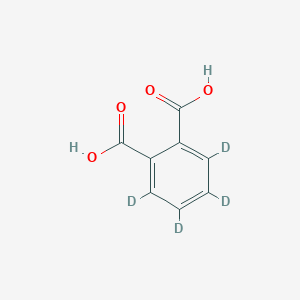
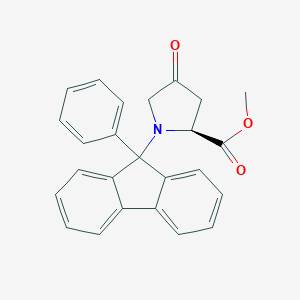
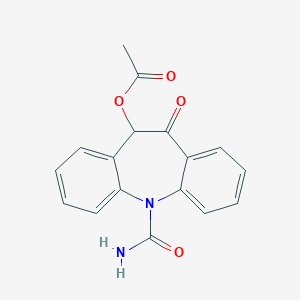
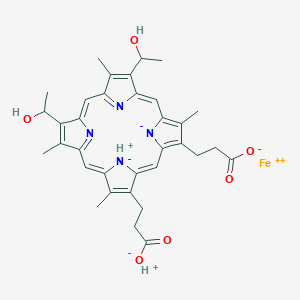
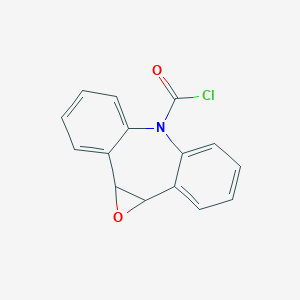
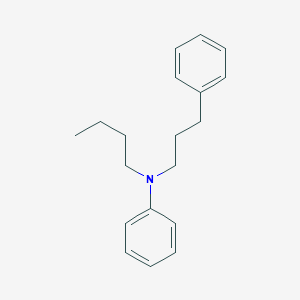
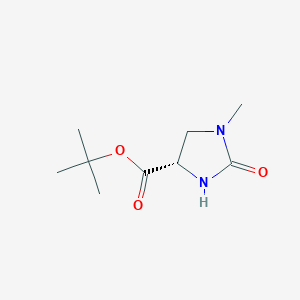

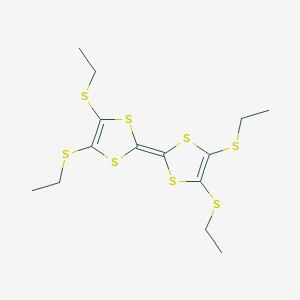
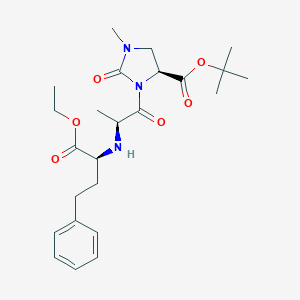
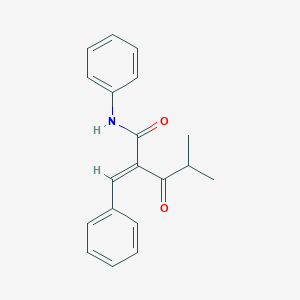
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

